1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
The compound “1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide” is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . These compounds have been identified as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .
Synthesis Analysis
The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . This has resulted in the identification of a potent and selective GIRK1/2 activator . The compounds were evaluated in tier 1 DMPK assays and have displayed nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .Scientific Research Applications
Synthesis and Characterization
Heterocyclic compounds, including those with pyrazolo[3,4-b]pyridine moieties, are of considerable interest due to their diverse chemical properties and potential applications. Studies like those by Sailaja Rani Talupur et al. (2021) focus on synthesizing and characterizing novel compounds for potential applications, including antimicrobial evaluation and docking studies. Such research emphasizes the importance of understanding the structural aspects and reactivity of complex molecules for further applications in medicinal chemistry and material science Talupur, Satheesh, & Chandrasekhar, 2021.
Antimicrobial and Antimycobacterial Activity
Compounds with pyrazolo and pyridine rings have been investigated for their biological activities. Research by Chetan C. Rathod and M. Solanki (2018) highlights the synthesis of pyrimidine derivatives, demonstrating significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents, showcasing the importance of such heterocyclic compounds in addressing drug resistance Rathod & Solanki, 2018.
Molecular Docking Studies
Molecular docking studies, as detailed by Sailaja Rani Talupur et al. (2021), provide insights into the interaction mechanisms of synthesized compounds with biological targets. This computational approach helps in the design of compounds with enhanced biological activity, crucial for drug discovery and development processes Talupur, Satheesh, & Chandrasekhar, 2021.
Heterocyclic Chemistry in Drug Design
The structural diversity and complexity of heterocyclic compounds make them central to the development of novel therapeutic agents. Studies on compounds like those with pyrazolo[3,4-b]pyridine cores contribute to the expansion of chemical libraries, aiding in the identification of molecules with potential pharmacological activities. The research indicates the continuous need for exploring novel heterocyclic compounds to discover innovative drugs Talupur, Satheesh, & Chandrasekhar, 2021.
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in the nervous system.
Mode of Action
This compound acts as an activator of the GIRK channels . By binding to these channels, it facilitates the movement of potassium ions across the cell membrane. This action can lead to hyperpolarization of the cell membrane, reducing the cell’s excitability.
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-methyl-N-(oxolan-2-ylmethyl)-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S2/c1-13-19-16(21(26)22-11-15-4-2-7-29-15)10-17(18-5-3-8-30-18)23-20(19)25(24-13)14-6-9-31(27,28)12-14/h3,5,8,10,14-15H,2,4,6-7,9,11-12H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXBSQXNENEISS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NCC4CCCO4)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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